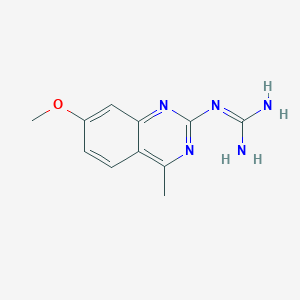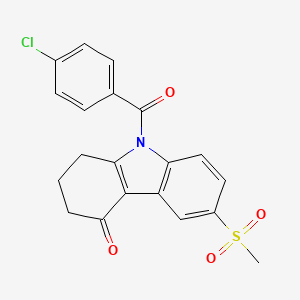
9-(4-chlorobenzoyl)-6-methylsulfonyl-2,3-dihydro-1H-carbazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound 12a, identified by the PubMed ID 29031075, is a synthetic organic compound designed as an analogue of indomethacin. It was developed to optimize selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This compound exhibits comparable in vitro COX-2 inhibitory activity to indomethacin and celecoxib, but with significantly improved selectivity for COX-2 .
Méthodes De Préparation
The synthesis of compound 12a involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and activity. The synthetic route typically includes:
Step 1: Formation of the core carbazole structure.
Step 2: Introduction of the 4-chlorobenzoyl group.
Step 3: Addition of the methanesulfonyl group.
The reaction conditions involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity. Industrial production methods would likely scale up these steps, optimizing reaction conditions for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
Compound 12a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others, potentially enhancing its selectivity and activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Compound 12a has a wide range of scientific research applications:
Chemistry: Used as a model compound to study COX-2 selectivity and inhibition mechanisms.
Biology: Investigated for its effects on biological pathways involving COX-2.
Medicine: Potential therapeutic applications in conditions where COX-2 inhibition is beneficial, such as inflammation and pain management.
Mécanisme D'action
The mechanism of action of compound 12a involves selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces the risk of side effects associated with COX-1 inhibition, such as gastrointestinal issues .
Comparaison Avec Des Composés Similaires
Compound 12a is compared with other COX-2 inhibitors like indomethacin and celecoxib. While indomethacin and celecoxib also inhibit COX-2, compound 12a has significantly improved selectivity for COX-2 over COX-1. This makes it a more desirable candidate for therapeutic applications with fewer side effects. Similar compounds include:
Indomethacin: A non-selective COX inhibitor.
Celecoxib: A selective COX-2 inhibitor with less selectivity compared to compound 12a.
Propriétés
Formule moléculaire |
C20H16ClNO4S |
|---|---|
Poids moléculaire |
401.9 g/mol |
Nom IUPAC |
9-(4-chlorobenzoyl)-6-methylsulfonyl-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C20H16ClNO4S/c1-27(25,26)14-9-10-16-15(11-14)19-17(3-2-4-18(19)23)22(16)20(24)12-5-7-13(21)8-6-12/h5-11H,2-4H2,1H3 |
Clé InChI |
MITGKKFYIJJQGL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC2=C(C=C1)N(C3=C2C(=O)CCC3)C(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)
![N-(3-Isoquinolin-4-yl-phenyl)-2-[(pyridin-4-ylmethyl)-amino]-benzamide](/img/structure/B10780294.png)
![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)
![(1S,5R)-N-[2-(3-methylisoquinolin-1-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B10780303.png)
![2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid](/img/structure/B10780316.png)
![(2S)-2-[[2-[(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-(aminomethyl)-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-oxo-1,4,5,10-tetrahydroazepino[3,4-b]indol-2-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10780321.png)
![(5S)-5-butyl-9-[1-(4,6-dimethylpyrimidine-5-carbonyl)-4-methylpiperidin-4-yl]-3-(oxan-4-ylmethyl)-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B10780322.png)
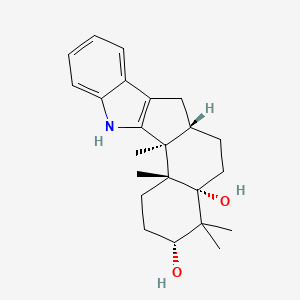
![2-[[[1-amino-3-(4-nitrophenyl)propyl]-hydroxyphosphoryl]methyl]-3-phenylpropanoic acid](/img/structure/B10780340.png)
![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)
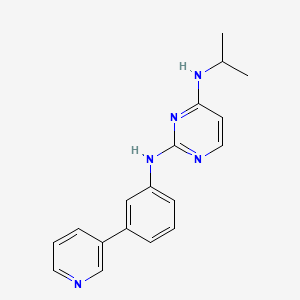
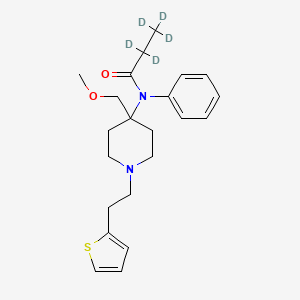
![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)
